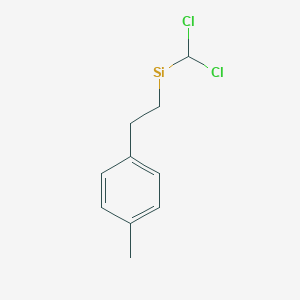
(p-Methylphenethyl)methyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Methylphenethyl)methyldichlorosilane is an organochlorosilane compound with the molecular formula C10H14Cl2Si. . This compound is primarily used as a chemical intermediate in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(p-Methylphenethyl)methyldichlorosilane can be synthesized through the reaction of p-methylphenethyl alcohol with methyldichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(p-Methylphenethyl)methyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace the chlorine atoms with other functional groups.
Condensation: Forms siloxane bonds through condensation reactions with other silanes or silanols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Condensation: Other silanes or silanols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Condensation: Siloxane polymers or oligomers.
Scientific Research Applications
(p-Methylphenethyl)methyldichlorosilane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: In the modification of surfaces for biological assays and studies.
Medicine: Potential use in drug delivery systems and biomedical materials.
Industry: Used in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of (p-Methylphenethyl)methyldichlorosilane involves its reactivity with nucleophiles and its ability to form siloxane bonds. The compound’s chlorosilane groups are highly reactive, allowing it to participate in various chemical reactions that modify surfaces or create new materials .
Comparison with Similar Compounds
Similar Compounds
- (p-Tolylethyl)dimethylchlorosilane
- (p-Tolylethyl)trichlorosilane
- (p-Methylphenethyl)dimethylchlorosilane
Uniqueness
(p-Methylphenethyl)methyldichlorosilane is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it offers distinct reactivity and properties that make it suitable for specific applications in surface modification and polymer synthesis .
Properties
Molecular Formula |
C10H12Cl2Si |
|---|---|
Molecular Weight |
231.19 g/mol |
InChI |
InChI=1S/C10H12Cl2Si/c1-8-2-4-9(5-3-8)6-7-13-10(11)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
HYFVOKNRMZCJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


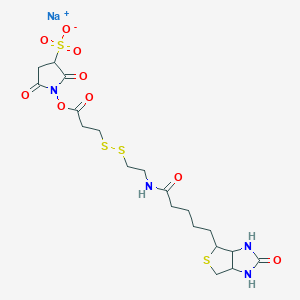
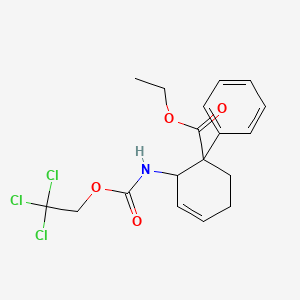
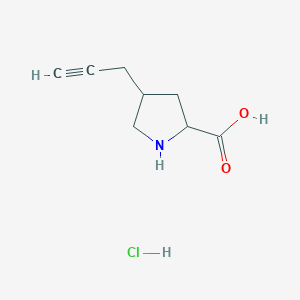
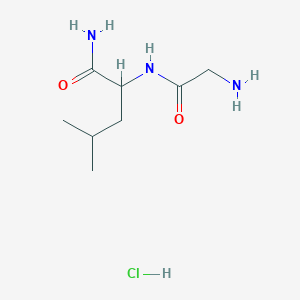
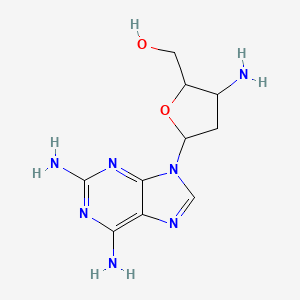
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
![4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-](/img/structure/B15129520.png)
![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)

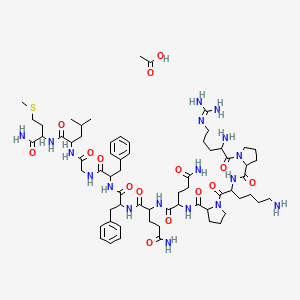
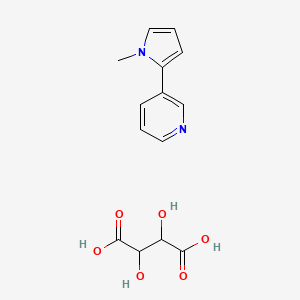
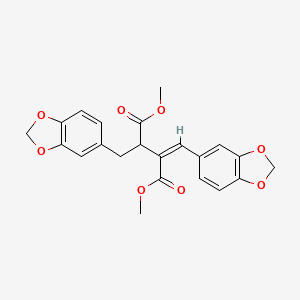
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-ol](/img/structure/B15129561.png)
